chemical properties of tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate
chemical properties of tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate
This guide details the chemical profile, reactivity, and synthetic utility of tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate , a specialized fluorinated pyridine scaffold used in high-value medicinal chemistry (e.g., CETP inhibitors, kinase modulators).[1]
[1]
Executive Summary
tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is a highly functionalized pyridine building block characterized by three distinct reactive handles: a nucleophile-susceptible chloride at C6, an acid-labile tert-butyl ester at C3, and a lipophilic, metabolically stable trifluoromethyl group at C4.[1]
It serves as a critical "divergent node" in drug discovery.[1] The C6-chlorine atom is electronically activated for Regioselective Nucleophilic Aromatic Substitution (
Structural Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | tert-butyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
| Common Identity | Derivative of CAS 261635-77-2 (Acid form) |
| Molecular Formula | |
| Molecular Weight | 281.66 g/mol |
| Physical State | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water |
| LogP (Predicted) | ~3.8 (High lipophilicity due to |
| pKa (Conjugate Acid) | Pyridine N is weakly basic due to strong EWGs ( |
Electronic Architecture
-
C6-Position (Electrophilic Hotspot): The chlorine at C6 is exceptionally reactive.[1] It benefits from ortho-activation by the pyridine nitrogen and para-activation by the electron-withdrawing ester at C3.[1]
-
C4-Trifluoromethyl: This group exerts a strong inductive effect (-I), lowering the LUMO energy of the ring and further facilitating nucleophilic attack at C6 and C2.[1]
-
C3-tert-Butyl Ester: Provides steric bulk, preventing nucleophilic attack at the carbonyl carbon (transesterification) during reactions targeting the C6-Cl.[1]
Reactivity & Synthetic Utility[1][5][6][7]
The molecule's utility lies in its ability to undergo sequential, orthogonal functionalization.
A. Regioselective
(C6-Functionalization)
The C6-Cl bond is the most reactive site.[1] Unlike standard chloropyridines, the presence of the C3-ester (para) and C4-
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild bases (
, DIPEA) in polar aprotic solvents (DMF, DMSO, NMP) or non-polar solvents (DCM) if the amine is liquid. -
Selectivity: Exclusive substitution at C6 is observed; the C2 position is sterically hindered by the bulky tert-butyl ester and less electronically activated than C6.[1]
B. Transition Metal Cross-Coupling
If carbon-carbon bond formation is required, the C6-Cl bond participates in Pd-catalyzed couplings.[1]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
-
Sonogashira: Introduction of alkynes.
-
Buchwald-Hartwig: For sterically hindered amines that fail standard
.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
C. Ester Deprotection (Acidolysis)
The tert-butyl group is acid-sensitive.[1]
-
Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.[1]
-
Outcome: Quantitative conversion to 6-chloro-4-(trifluoromethyl)nicotinic acid (or its C6-substituted derivative).
-
Advantage: Avoids basic hydrolysis (LiOH/NaOH), which could inadvertently attack the pyridine ring or hydrolyze sensitive C6-substituents.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.
Caption: Divergent synthetic pathways: The C6-Cl allows immediate diversification (
Detailed Experimental Protocols
Protocol A: Synthesis of the tert-Butyl Ester (from Acid)
If the ester is not commercially sourced, it is best prepared from the acid (CAS 261635-77-2).[1]
-
Activation: Dissolve 6-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).[1]
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).
-
Concentration: Evaporate solvent/excess reagent under reduced pressure.
-
Esterification: Re-dissolve residue in DCM. Add tert-Butanol (2.0 eq) and Pyridine (2.5 eq) or DMAP (cat.)/DIPEA.[1] Stir at RT overnight.
-
Workup: Wash with 1N HCl (remove pyridines), sat.
, and brine. Dry overngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> .[2] -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Regioselective
with a Secondary Amine
Target: Substitution of C6-Cl with Morpholine.[1]
-
Setup: To a vial, add tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate (1.0 mmol, 282 mg) and anhydrous DMF (3.0 mL).
-
Reagents: Add Morpholine (1.1 mmol, 96 mg) and
(2.0 mmol, 276 mg). -
Reaction: Heat to 60°C for 4 hours. Monitor by LCMS (Expect M+H shift corresponding to Cl displacement).
-
Note: The
group activates the ring sufficiently that high temperatures (>100°C) are rarely needed for amines.
-
-
Workup: Dilute with water (15 mL). Extract with EtOAc (3 x 10 mL).
-
Analysis: The product should show the loss of the Cl isotope pattern and retention of the t-Butyl signal (
~1.5 ppm in NMR).
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is stable to moisture but should be kept away from strong acids.
-
Safety: The compound is an organohalide and likely an irritant.[1] The trifluoromethyl group is stable and does not release fluoride under standard conditions, but incineration requires specific exhaust scrubbing.
References
-
PubChem Compound Summary. 6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS 261635-77-2).[1] National Center for Biotechnology Information.[1] Link
-
Schlosser, M., et al. Regioselective derivatization of fluorinated pyridines. European Journal of Organic Chemistry.[1] (General reference for halo-pyridine reactivity).
-
Organic Chemistry Portal.Nucleophilic Aromatic Substitution (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
). (Mechanistic grounding for C6-displacement). Link -
Sigma-Aldrich. Product Specification: Methyl 4-chloro-6-(trifluoromethyl)nicotinate (Analog).[1] (Used for physicochemical property extrapolation).[1] Link[1]
